What is the mechanism of action of CAY10685?
What is the mechanism of action of CAY10685?
An In-Depth Technical Guide to the Mechanism of Action of CAY10685
Abstract
CAY10685 is a sophisticated chemical probe designed for the study of protein and RNA acetylation. As a cell-active analog of the established histone acetyltransferase (HAT) inhibitor CPTH2, CAY10685 is a potent tool for interrogating the function of N-acetyltransferase 10 (NAT10). A key structural feature of CAY10685 is a terminal alkyne moiety, which enables its use in bioorthogonal "click chemistry" reactions. This allows for the visualization, identification, and validation of its molecular targets. This guide provides a comprehensive overview of the inferred mechanism of action of CAY10685, its primary molecular target NAT10, and the experimental methodologies to elucidate its function.
The Primary Molecular Target: N-acetyltransferase 10 (NAT10)
To comprehend the mechanism of CAY10685, a thorough understanding of its primary target, N-acetyltransferase 10 (NAT10), is essential. NAT10 is a unique and highly conserved enzyme with dual catalytic functions, acting as both an RNA and a protein acetyltransferase.[1][2]
Dual Enzymatic Activity of NAT10
-
RNA Acetyltransferase: NAT10 is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[3][4] This modification plays a crucial role in enhancing RNA stability and regulating translation efficiency.[4] The ac4C modification is often found at wobble cytidine positions in mRNA, where it promotes more efficient translation.[4]
-
Protein Acetyltransferase: NAT10 also possesses the ability to acetylate lysine residues on proteins, including histones and non-histone proteins like p53.[1][5] While this activity has been demonstrated in vitro, its physiological relevance in vivo is still under investigation.[5]
Cellular Functions and Signaling Pathways of NAT10
NAT10 is a multifunctional protein implicated in a wide array of fundamental cellular processes:[1][2]
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Ribosome Biogenesis: NAT10 is essential for the proper processing of 18S rRNA, a key component of the small ribosomal subunit.[4][6]
-
DNA Damage Response: In response to cellular stress, NAT10 can translocate to the nucleoplasm and acetylate p53, leading to its stabilization and the activation of cell cycle arrest and apoptosis.[7]
-
Cell Cycle Regulation: NAT10 is involved in the regulation of centrosome duplication and can influence cell cycle progression.[2][5]
-
Gene Expression: By modifying RNA and proteins, NAT10 influences the expression of a multitude of genes, impacting processes like the epithelial-mesenchymal transition (EMT) in cancer.[2]
-
Telomerase Activity: NAT10 can activate telomerase activity by stimulating the transcription of TERT, the catalytic subunit of telomerase.[5]
NAT10's influence extends to critical signaling pathways, including:
-
Wnt/β-catenin Pathway: NAT10 can regulate this pathway, which is crucial for development and is often dysregulated in cancer.[8][9]
-
p53 Signaling: As mentioned, NAT10 can directly impact the p53 tumor suppressor pathway.[7]
-
PI3K/AKT Pathway: NAT10 has been shown to regulate this pathway through ac4C modification, for instance, in the context of osteogenic differentiation.[8]
The central role of NAT10 in these processes makes it a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[10][11]
Caption: Signaling pathways and cellular processes regulated by NAT10.
Inferred Mechanism of Action of CAY10685
Given that CAY10685 is an analog of CPTH2, a known HAT inhibitor, and is reported to inhibit NAT10, its primary mechanism of action is the inhibition of NAT10's acetyltransferase activity.[12][13] By blocking this enzymatic function, CAY10685 is expected to disrupt the downstream cellular processes that are dependent on NAT10.
The consequences of NAT10 inhibition by CAY10685 would likely include:
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Reduced RNA Acetylation: A decrease in ac4C levels on mRNA, rRNA, and tRNA, leading to altered RNA stability and translation.
-
Impaired Ribosome Biogenesis: Disruption of 18S rRNA processing, which could lead to a reduction in protein synthesis.
-
Altered Cell Cycle and Proliferation: Inhibition of cancer cell growth and proliferation.[2]
-
Induction of Apoptosis: Particularly in cancer cells that are dependent on NAT10 for survival.[2]
-
Modulation of Signaling Pathways: Alterations in pathways such as Wnt/β-catenin and p53 signaling.
The Strategic Role of the Alkyne Moiety: A Chemical Biology Tool
The terminal alkyne group on CAY10685 is a deliberate design feature that transforms it from a simple inhibitor into a versatile chemical probe for mechanistic studies.[14] This is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[15]
Target Identification and Validation via Click Chemistry
The alkyne moiety allows researchers to covalently attach a reporter molecule, such as a fluorophore (e.g., rhodamine-azide) or an affinity tag (e.g., biotin-azide), to CAY10685 after it has bound to its cellular targets. This enables several powerful experimental approaches:
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Visualization of Target Engagement: By attaching a fluorescent probe, the subcellular localization of CAY10685 and its targets can be visualized using microscopy.
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Affinity Purification of Target Proteins: Using a biotin tag, CAY10685-bound proteins can be pulled down from cell lysates and identified by mass spectrometry, thus confirming NAT10 as the primary target and potentially identifying novel off-target interactions.[16]
Covalent Inhibition Potential
Beyond its utility in click chemistry, the alkyne group can also act as a latent electrophile, capable of forming a covalent bond with a nucleophilic residue (such as cysteine) in the active site of its target enzyme.[17] This would result in irreversible inhibition, which can offer advantages in terms of potency and duration of action.[17]
Caption: Experimental workflow for target identification of CAY10685 using click chemistry.
Experimental Protocols for Mechanistic Studies
To rigorously characterize the mechanism of action of CAY10685, a combination of in vitro and cell-based assays is required.
In Vitro NAT10 Enzymatic Inhibition Assay
This assay directly measures the ability of CAY10685 to inhibit the enzymatic activity of purified NAT10.
Objective: To determine the half-maximal inhibitory concentration (IC50) of CAY10685 against NAT10.
Materials:
-
Recombinant human NAT10 protein
-
RNA substrate (e.g., a short RNA oligonucleotide containing a 5'-CCG-3' consensus sequence)[18]
-
Acetyl-CoA
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
CAY10685 stock solution (in DMSO)
-
Detection reagent (e.g., a kit to measure the remaining acetyl-CoA or a method to quantify the acetylated RNA product)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of CAY10685 in the assay buffer.
-
In a 384-well plate, add the NAT10 enzyme, RNA substrate, and ATP to each well.
-
Add the serially diluted CAY10685 or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding acetyl-CoA to all wells.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of CAY10685 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the CAY10685 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
Cellular Assay for NAT10 Activity
This assay assesses the effect of CAY10685 on NAT10 activity within a cellular context.
Objective: To determine if CAY10685 can inhibit NAT10 in living cells, leading to a decrease in ac4C levels on RNA.
Materials:
-
Human cell line with detectable NAT10 expression (e.g., HeLa or HEK293T)
-
Cell culture medium and supplements
-
CAY10685
-
RNA extraction kit
-
LC-MS/MS system for nucleoside analysis
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CAY10685 or DMSO for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Digest the RNA to single nucleosides using a nuclease cocktail.
-
Analyze the nucleoside mixture by LC-MS/MS to quantify the levels of N4-acetylcytidine and other canonical nucleosides.[20]
-
Calculate the ratio of ac4C to total cytidine for each treatment condition.
-
Determine the concentration-dependent effect of CAY10685 on cellular ac4C levels.
Quantitative Data on NAT10 and Related Inhibitors
While specific IC50 values for CAY10685 are not yet widely published, data for its parent compound and other NAT10 inhibitors provide a valuable reference.
| Compound | Target(s) | Reported IC50 | Notes |
| CPTH2 | Gcn5, p300/KAT3B | ~0.8 mM (Gcn5) | Parent compound of CAY10685; a histone acetyltransferase inhibitor.[12][21] |
| Remodelin | NAT10 | Not specified | A well-characterized small molecule inhibitor of NAT10.[22][23] |
| Fosaprepitant | NAT10 (predicted) | Not specified | FDA-approved drug identified as a potential NAT10 inhibitor via in silico screening.[24][25] |
| Fludarabine | NAT10 (predicted) | Not specified | FDA-approved drug identified as a potential NAT10 inhibitor via in silico screening.[24][25] |
Conclusion
CAY10685 is a promising chemical probe for investigating the complex biology of N-acetyltransferase 10. Its mechanism of action is inferred to be the inhibition of NAT10's acetyltransferase activity, leading to downstream effects on RNA metabolism, cell cycle, and critical signaling pathways. The inclusion of an alkyne moiety provides researchers with a powerful tool for target validation and the discovery of novel protein interactions through click chemistry. The experimental protocols outlined in this guide provide a framework for the detailed characterization of CAY10685's mechanism of action, which will undoubtedly contribute to a deeper understanding of NAT10's role in health and disease.
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